Glutamine, N,N-dimethyl-

Description

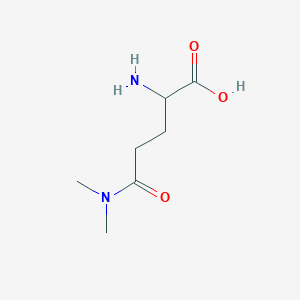

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-amino-5-(dimethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-9(2)6(10)4-3-5(8)7(11)12/h5H,3-4,8H2,1-2H3,(H,11,12) |

InChI Key |

SMWQVIPJGSEJPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Stereochemical Attributes and Conformational Dynamics of N,n Dimethylglutamine Derivatives

Analysis of Stereoisomeric Forms and Chiral Purity in N,N-Dimethylglutamine Synthesis

The synthesis of N,N-dimethylglutamine introduces a chiral center at the α-carbon, a fundamental aspect that dictates the molecule's three-dimensional architecture and its interactions with other chiral molecules, such as proteins. nih.gov The presence of a single chiral center gives rise to two stereoisomers, the D- and L-enantiomers, which are non-superimposable mirror images of each other. libretexts.org The general rule that a molecule with 'n' chiral centers can have up to 2^n stereoisomers means that for a simple N,N-dimethylglutamine molecule, we have 2^1 = 2 possible stereoisomers. msu.edukhanacademy.org

The synthesis of peptides and their derivatives, including those containing N,N-dimethylglutamine, often requires stringent control over stereochemistry to ensure the desired biological effect. savemyexams.com Racemic mixtures, containing equal amounts of both enantiomers, can arise from conventional organic synthesis. However, in a biological context, one enantiomer is often significantly more active or may even elicit undesirable side effects. savemyexams.com Therefore, achieving high chiral purity is a critical goal in the synthesis of N,N-dimethylglutamine-containing compounds. nih.gov

Several strategies are employed to obtain enantiomerically pure forms. These include the use of chiral catalysts, which can direct the reaction to favor the formation of one enantiomer over the other. savemyexams.com Another approach is resolution, where a racemic mixture is separated into its constituent enantiomers. nih.gov The importance of confirming the absolute stereochemistry and purity of the final product is paramount and is often achieved through techniques like chiral chromatography. nih.gov

Table 1: Stereoisomers of N,N-Dimethylglutamine

| Stereoisomer | Configuration at α-carbon | Relationship |

| (R)-N,N-dimethylglutamine | R | Enantiomer |

| (S)-N,N-dimethylglutamine | S | Enantiomer |

This table illustrates the two possible enantiomers of N,N-dimethylglutamine based on the configuration at the alpha-carbon.

Conformational Analysis and Molecular Flexibility of N,N-Dimethylglutamine Scaffolds

The introduction of two methyl groups on the nitrogen atom of glutamine significantly alters the conformational landscape of the resulting N,N-dimethylglutamine scaffold. ub.edu Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for understanding the molecule's behavior. chemistrysteps.com

One of the most significant impacts of N,N-dimethylation is on the amide bond. The methylation of the amide nitrogen can lower the energy barrier between the cis and trans conformations of the peptide bond, potentially favoring the cis configuration. ub.edu This shift can lead to the adoption of conformations that would otherwise be energetically unfavorable, thereby expanding the accessible conformational space. mdpi.com

Furthermore, the presence of the bulky dimethylamino group introduces steric constraints that can restrict the rotation around adjacent single bonds, imparting a degree of local rigidity to the molecular scaffold. ub.edu This interplay between increased conformational possibilities due to altered amide bond geometry and decreased flexibility due to steric hindrance makes the conformational analysis of N,N-dimethylglutamine scaffolds a complex but critical endeavor. Computational methods, such as molecular dynamics simulations, are often employed to explore the low-energy conformers and understand the conformational properties of these modified peptides. bohrium.com The inherent flexibility or rigidity of these scaffolds plays a pivotal role in their ability to bind to biological targets. researchgate.net

Influence of N,N-Dimethylation on Peptide Backbone and Side Chain Interactions

The N,N-dimethylation of a glutamine residue within a peptide chain has profound consequences for both the peptide backbone and its side chain interactions. nih.gov A primary effect on the backbone is the elimination of a hydrogen bond donor, as the amide proton is replaced by a methyl group. ub.edu This modification can disrupt or alter intramolecular hydrogen bonding patterns that are crucial for stabilizing secondary structures like α-helices and β-sheets. ub.edu

Table 2: Effects of N,N-Dimethylation on Peptide Properties

| Property | Effect of N,N-Dimethylation | Reference |

| Amide Bond Geometry | Lowers energy barrier between cis and trans, can favor cis | ub.edu |

| Hydrogen Bonding | Eliminates a hydrogen bond donor | ub.edu |

| Backbone Conformation | Introduces steric constraints, can induce local rigidity | ub.edu |

| Side Chain Interactions | Alters local electronic and steric environment | nih.gov |

| Overall Stability | Can lead to significant stabilization energies | cdnsciencepub.com |

This table summarizes the key influences of N,N-dimethylation on the structural and energetic properties of a peptide.

Mechanistic Elucidation of N,n Dimethylglutamine Interactions in Biological Systems Non Clinical

Investigations into Enzyme-N,N-Dimethylglutamine Derivative Interactions

The N,N-dimethylglutamine moiety serves as a crucial recognition element, guiding inhibitor molecules to the active sites of specific enzymes. Its structural characteristics allow it to mimic natural amino acid residues, leading to potent and often specific inhibition.

Inhibition Mechanisms of Viral Cysteine Proteases (e.g., HAV 3C, Norwalk Virus Protease, SARS-CoV-2 Mpro)

Derivatives of N,N-dimethylglutamine have been effectively utilized to probe and inhibit the catalytic activity of several viral cysteine proteases, which are essential for viral replication. The primary mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the enzyme's active site.

For the Hepatitis A Virus (HAV) 3C protease , a peptidyl monofluoromethyl ketone (Ac-LAAQ'-FMK), synthesized from an N,N-dimethylglutamine precursor, acts as an irreversible inactivator. pageplace.de Spectroscopic studies using 19F and 13C NMR have shown that the inhibition process involves the displacement of a fluoride (B91410) ion and the subsequent formation of an (alkylthio)methyl ketone. pageplace.de This indicates a direct covalent bond forms between the inhibitor and the sulfur atom of the active site cysteine. pageplace.de Other ketone-containing N,N-dimethylglutamine analogues have been developed as competitive reversible inhibitors of HAV 3C. nih.gov

In the case of Norwalk Virus (NV) protease , peptide aldehyde inhibitors incorporating an N,N-dimethylglutamine at the P1 position have been shown to be effective. dovepress.comnih.gov The mechanism involves the formation of a covalent bond with the sulfhydryl group of the catalytic Cys139 residue through nucleophilic addition. dovepress.comnih.gov Co-crystal structures reveal that these inhibitors bind in a manner similar to the natural substrate, with the peptide backbone forming an antiparallel β-sheet with the enzyme. dovepress.com

Similarly, for the SARS-CoV-2 main protease (Mpro or 3CLpro) , inhibitors have been designed using glutamine mimics. Peptidomimetic compounds featuring a six-membered lactam glutamine mimic and an alpha-acyloxymethylketone "warhead" form an irreversible covalent bond with the catalytic Cys145. mdpi.com Aldehyde-based inhibitors also react covalently with the Cys145 thiol, forming a stable hemithioacetal adduct. nih.gov

Table 1: Summary of Inhibition Mechanisms

| Viral Protease | N,N-Dimethylglutamine Derivative Type | Mechanism of Inhibition | Resulting Adduct |

|---|---|---|---|

| HAV 3C | Peptidyl monofluoromethyl ketone | Irreversible covalent modification | (Alkylthio)methyl ketone |

| Norwalk Virus Protease | Peptide aldehyde | Covalent bond formation | Hemithioacetal |

| SARS-CoV-2 Mpro | Aldehyde / α-acyloxymethylketone | Covalent modification | Hemithioacetal |

Role as a P1 Site Mimic in Enzyme Substrates and Inhibitors

A recurring principle in the design of these inhibitors is the use of the N,N-dimethylglutamine residue to mimic the natural glutamine amino acid at the P1 position of a protease's substrate. nih.govdovepress.com Viral proteases like HAV 3C and Norwalk virus protease recognize and cleave polyprotein sequences that specifically contain a glutamine residue at the P1 site, which fits into a corresponding S1 binding pocket on the enzyme. nih.govnih.govnih.gov

By incorporating N,N-dimethylglutamine into inhibitor molecules, researchers can effectively target these enzymes. dovepress.com The side chain of the N,N-dimethylglutamine on the inhibitor inserts into the S1 pocket, establishing key interactions. dovepress.comnih.gov For instance, in the Norwalk virus protease, this P1 mimic forms hydrogen bonds with residues His157 and Thr134, anchoring the inhibitor in the active site and positioning it for covalent attack on the catalytic cysteine. dovepress.com This strategy of using N,N-dimethylglutamine as a P1 site mimic has been a cornerstone in developing potent inhibitors for this class of viral enzymes. nih.govdovepress.com

Studies on Other Proteolytic Enzymes (e.g., Proteasome)

While derivatives of N,N-dimethylglutamine have been extensively studied as inhibitors of viral cysteine proteases, the available scientific literature does not indicate significant research into their interactions with other major proteolytic systems like the 26S proteasome. Current research on proteasome inhibitors tends to focus on different chemical classes of compounds, such as boronic acids and N,C-capped dipeptides. dovepress.comsigmaaldrich.com Therefore, the primary focus of N,N-dimethylglutamine-based inhibitor research has remained on viral proteases that exhibit a strong preference for glutamine in their substrates.

Structure-Activity Relationship (SAR) Studies of N,N-Dimethylglutamine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the structure of N,N-dimethylglutamine-based compounds, researchers have elucidated key features that govern their biological activity.

Correlating Structural Modifications of N,N-Dimethylglutamine with In Vitro Biological Activity

SAR studies have provided valuable insights into how chemical modifications influence the inhibitory potency of N,N-dimethylglutamine derivatives against viral proteases.

For HAV 3C protease inhibitors , the introduction of a phthalhydrazido group to a ketone-containing glutamine analogue resulted in a significant improvement in inhibitory activity. nih.gov This enhancement is believed to be due to the formation of an intramolecular hydrogen bond that favorably positions the ketone for interaction with the enzyme's active site. nih.gov

Table 2: Effect of Phthalhydrazido Group on HAV 3C Inhibition

| Compound Modification | IC50 (μM) |

|---|---|

| Keto-glutamine base structure | >250 |

| Addition of Phthalhydrazido group | 13 - 22 |

Data sourced from a study on ketone-containing glutamine analogues. nih.gov

For Norwalk virus 3C protease inhibitors , SAR studies on dipeptidyl aldehydes revealed that the identity of the amino acid at the P2 position, adjacent to the P1 N,N-dimethylglutamine mimic, is critical. Replacing the original leucine (B10760876) (Leu) with norleucine (Nle), another hydrophobic amino acid, improved the inhibitory potency to the sub-micromolar range. Conversely, substitution with isoleucine (Ile) was detrimental to activity. Furthermore, changing the C-terminal aldehyde "warhead" to an α-ketoamide completely abolished inhibitory activity, suggesting significant steric constraints in the S1' subsite of the enzyme.

Table 3: SAR of N,N-Dimethylglutamine Analogues against Norwalk Virus Protease

| Compound | P2 Residue | C-terminal Group | IC50 (μM) |

|---|---|---|---|

| 4 | Leu | Aldehyde | 1.8 |

| 5 | Leu | Aldehyde (extended) | 1.1 |

| 7 | Nle | Aldehyde | 0.8 |

| 9 | Ile | Aldehyde | 30.5 |

| 10 | Leu | α-Ketoamide | >50 |

Data derived from in vitro inhibition assays of Norwalk virus 3C protease.

Rational Design Principles for Modulators of Biomolecular Function

The development of potent N,N-dimethylglutamine-based inhibitors has been guided by several key rational design principles. The primary strategy involves using the N,N-dimethylglutamine structure as a foundational P1-site anchor to ensure specific targeting of proteases that recognize glutamine. nih.gov

Building upon this foundation, further design efforts focus on optimizing the fit of the inhibitor within the enzyme's active site. This is achieved by:

Modeling and Modifying Adjacent Residues: Computational modeling is used to predict how modifications to residues in the P2, P3, and P4 positions will affect binding. As seen with Norwalk virus inhibitors, strategic replacement of the P2 amino acid with other hydrophobic residues can enhance the fit within the enzyme's S2 pocket, thereby improving potency.

Selecting an Appropriate "Warhead": The choice of the reactive group at the C-terminus of the peptide mimic is critical for the mechanism of inhibition. Aldehydes and fluoromethyl ketones are frequently chosen for their ability to act as electrophiles that form covalent bonds with the catalytic cysteine of the target protease, leading to potent and often irreversible inhibition. pageplace.denih.gov

These principles, combining knowledge of substrate specificity with structural biology and medicinal chemistry, have enabled the rational design of highly effective modulators of viral protease function based on the N,N-dimethylglutamine scaffold.

Modulation of Specific Biochemical Pathways by N,N-Dimethylglutamine Derivatives (e.g., in vitro metabolic influences, enzyme kinetics)

Derivatives of N,N-dimethylglutamine have been synthesized and investigated for their potential to modulate the activity of specific enzymes, particularly proteases involved in viral replication. These non-clinical, in vitro studies provide insight into the enzyme kinetics and inhibitory potential of these modified compounds.

Research has demonstrated that peptidyl derivatives incorporating a modified N,N-dimethylglutamine structure can act as inhibitors of viral proteases. For instance, derivatives have been designed to target the chymotrypsin-like protease (3CLpro), a cysteine protease that is essential for the viral life cycle of SARS-CoV. researchgate.net Synthetic efforts have focused on modifying the side chains of amino acid residues at various positions of peptide inhibitors to enhance their binding and inhibitory activity against this enzyme. nih.gov

One area of investigation has been the development of peptidyl monofluoromethyl ketones (FMKs) derived from N,N-dimethylglutamine. These compounds have been shown to be effective irreversible inhibitors of certain proteases. nih.govmdpi.com The mechanism of inhibition involves the electrophilic fluoromethyl ketone moiety being attacked by a nucleophilic cysteine residue within the enzyme's active site, leading to covalent modification and inactivation of the enzyme. mdpi.com

Detailed Research Findings: Enzyme Inhibition

In vitro enzyme inhibition assays have been crucial in quantifying the potency of these N,N-dimethylglutamine derivatives. The inhibitory activity is often expressed in terms of the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating greater potency.

For example, a series of tri- and tetra-glutamic acid and glutamine peptide derivatives containing a trifluoromethyl ketone group were synthesized and evaluated for their inhibitory activity against SARS-CoV 3CLpro. nih.gov While many of the initial peptides showed moderate activity, specific modifications led to compounds with significant inhibitory potential. nih.gov

In a separate study, a peptidyl monofluoromethyl ketone, acetyl-leucyl-alanyl-alanyl-N,N-dimethylglutamine fluoromethyl ketone (Ac-LAAQ'-FMK), was synthesized from N,N-dimethylglutamine fluoromethylalcohol. This compound was found to be an irreversible inactivator of the Hepatitis A Virus (HAV) 3C proteinase. nih.gov The inactivation kinetics were determined, providing a measure of the inhibitor's efficiency. nih.gov

Below are interactive data tables summarizing the kinetic data from these in vitro studies.

Table 1: Inhibition of SARS-CoV 3CLpro by Glutamine Peptide Derivatives

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Half-Maximal Inhibitory Concentration (IC₅₀) |

| CF₃-ketone containing glutamic acid and glutamine peptide (Compound 53) | SARS-CoV 3CLpro | 116.1 ± 13.6 µM nih.gov | Not Reported |

| Thiazolyl-containing peptide (Compound 137) | SARS-CoV 3CLpro | 2.20 ± 0.8 µM nih.gov | Not Reported |

| Trifluoromethyl ketone-containing peptide (Compound 113a) | SARS-CoV 3CLpro | Not Reported | 15 µM nih.gov |

| Trifluoromethyl ketone-containing peptide (Compound 113b) | SARS-CoV 3CLpro | Not Reported | 20 µM nih.gov |

| Trifluoromethyl ketone-containing peptide (Compound 113c) | SARS-CoV 3CLpro | Not Reported | 10 µM nih.gov |

Table 2: Inactivation of HAV 3C Proteinase by an N,N-Dimethylglutamine Derivative

| Inhibitor | Target Enzyme | Type of Inhibition | Second-Order Rate Constant (k₂/Kᵢ) |

| Acetyl-leucyl-alanyl-alanyl-N,N-dimethylglutamine fluoromethyl ketone (Ac-LAAQ'-FMK) | Hepatitis A Virus (HAV) 3C proteinase | Irreversible nih.gov | 3.3 x 10² M⁻¹s⁻¹ nih.gov |

These findings highlight the utility of N,N-dimethylglutamine as a scaffold in the design of specific enzyme inhibitors. The in vitro kinetic data provide a quantitative basis for understanding the structure-activity relationships of these derivatives and their potential for modulating key biochemical pathways.

Advanced Analytical and Spectroscopic Approaches in N,n Dimethylglutamine Research

Chromatographic Separations and Purification Techniques

Chromatographic methods are fundamental to isolating N,N-dimethylglutamine from reaction mixtures and for its quantitative analysis. The choice of technique depends on the specific requirements of the analysis, such as the desired purity level and the physical properties of the compound and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like N,N-dimethylglutamine. scirp.orgscirp.org It allows for the separation, identification, and quantification of the compound in a mixture. researchgate.net Given the polar nature of N,N-dimethylglutamine, hydrophilic interaction liquid chromatography (HILIC) is a particularly suitable approach. helixchrom.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, which facilitates the retention of polar analytes.

Alternatively, reversed-phase HPLC can be employed, often requiring derivatization of the amino acid to enhance its retention on a nonpolar stationary phase. Pre-column derivatization with reagents such as o-phthaldialdehyde (OPA) can be utilized, which not only decreases the polarity of the analyte but also introduces a chromophore, enabling sensitive UV or fluorescence detection. nih.gov The quantitative analysis of N,N-dimethylglutamine by HPLC relies on the precise relationship between the detector response and the concentration of the analyte. A calibration curve is typically constructed using standards of known concentration to ensure accuracy. researchgate.net

| Parameter | HILIC | Reversed-Phase HPLC (with derivatization) |

| Stationary Phase | Polar (e.g., silica, amide) | Nonpolar (e.g., C18, C8) |

| Mobile Phase | High organic solvent content with a small amount of aqueous buffer | Aqueous buffer with an organic modifier (e.g., acetonitrile, methanol) |

| Analyte Form | Un-derivatized | Derivatized |

| Detection | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | UV-Visible, Fluorescence, Mass Spectrometry (MS) |

| Primary Application | Quantitative analysis of the polar, native compound | High-sensitivity quantitative analysis |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com Due to the low volatility of amino acids, including N,N-dimethylglutamine, derivatization is a mandatory step to convert them into thermally stable and volatile derivatives suitable for GC analysis. sigmaaldrich.comphenomenex.com

Common derivatization strategies for amino acids include silylation and acylation. libretexts.org Silylation involves replacing the active hydrogen atoms in the carboxylic acid and amide groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com Acylation, on the other hand, introduces an acyl group, often a fluorinated one to enhance detection by electron capture detection (ECD), using reagents like trifluoroacetic anhydride (B1165640) (TFAA). libretexts.org

Once derivatized, the volatile N,N-dimethylglutamine derivative is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, commonly by a flame ionization detector (FID) or a mass spectrometer (MS), which provides both quantitative data and structural information. nih.gov

| Derivatization Method | Reagent Example | Functional Groups Targeted | Properties of Derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acid, amide N-H | Increased volatility, thermal stability |

| Acylation | Trifluoroacetic anhydride (TFAA) | Amine, amide N-H, carboxylic acid | Increased volatility, enhanced detectability (ECD) |

| Alkylation/Esterification | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Carboxylic acid | Increased volatility |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of N,N-dimethylglutamine. These methods provide detailed information about the molecular framework, connectivity of atoms, and the compound's exact mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. mdpi.com For N,N-dimethylglutamine, both ¹H NMR and ¹³C NMR spectroscopy provide crucial information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, the chemical shift of each proton signal indicates its electronic environment, while the signal's multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, and the integration gives the relative number of protons for each signal. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. A COSY spectrum shows correlations between protons that are coupled to each other, allowing for the tracing of the proton network through the molecule's backbone and side chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, confirming the C-H connections. hmdb.ca Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, which is valuable for confirming stereochemistry. wordpress.com

Predicted ¹H and ¹³C NMR Data for L-N,N-Dimethylglutamine (in D₂O) Note: These are predicted values and may vary based on experimental conditions.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (C=O, acid) | - | ~175 |

| 2 (α-CH) | ~3.8 | ~58 |

| 3 (β-CH₂) | ~2.2 | ~28 |

| 4 (γ-CH₂) | ~2.5 | ~32 |

| 5 (C=O, amide) | - | ~178 |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of N,N-dimethylglutamine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. youtube.com

When coupled with techniques like electrospray ionization (ESI), the molecule can be softly ionized to observe the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves the fragmentation of this molecular ion to generate a characteristic fragmentation pattern. youtube.com For N,N-dimethylglutamine, fragmentation is expected to occur at the weaker bonds. A prominent fragmentation pathway for N-terminal glutamine in peptides involves the loss of water, leading to cyclization. nih.gov Similar fragmentation, along with losses of the dimethylamino group and parts of the carbon side chain, would be expected for N,N-dimethylglutamine, providing valuable structural confirmation.

Predicted Fragmentation Pattern for N,N-Dimethylglutamine in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| [M+H]⁺ (175.1) | 130.1 | 45.0 (NH(CH₃)₂) | Loss of the dimethylamino group |

| [M+H]⁺ (175.1) | 157.1 | 18.0 (H₂O) | Loss of water (cyclization) |

| [M+H]⁺ (175.1) | 129.1 | 46.0 (HCOOH) | Loss of formic acid from the carboxylic acid group |

Enantiomeric Discrimination Methods for N,N-Dimethylglutamine

Since N,N-dimethylglutamine is a chiral molecule, distinguishing between its L- and D-enantiomers is critical, particularly in biological and pharmaceutical contexts. mdpi.com

One common approach is chiral chromatography, where the enantiomers are separated on a chiral stationary phase (CSP) in an HPLC system. khanacademy.orgyoutube.com The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Another powerful technique is NMR spectroscopy using a chiral resolving agent or a chiral solvating agent. nih.gov When N,N-dimethylglutamine interacts with a chiral agent, it forms transient diastereomeric complexes. Since diastereomers have different physical properties, the corresponding nuclei in the two enantiomers will experience slightly different chemical environments, leading to separate signals in the NMR spectrum. nih.gov This allows for the direct observation and quantification of the enantiomeric ratio in a sample. nih.govacs.org

Physico-Chemical Studies of N,N-Dimethylglutamine in Solution

Viscometric Analysis for Solute-Solvent and Solute-Solute Interactions

Further research is required to determine the viscometric properties of N,N-dimethylglutamine and to elucidate the nature of its interactions in various solvent systems. Such studies would be valuable for understanding the physico-chemical behavior of this specific compound.

Future Directions and Emerging Research Avenues in N,n Dimethylglutamine Chemistry

Development of Advanced Probes for Biological Systems

The unique chemical structure of N,N-dimethylglutamine makes it a compelling candidate for the development of sophisticated molecular probes. These tools are crucial for exploring complex biological systems. Future research is likely to focus on incorporating N,N-dimethylglutamine into larger molecules, such as peptides or fluorescent labels, to track metabolic pathways and protein interactions in real-time.

Fluorescent probes, for instance, have become invaluable in chemical biology for unraveling the complexities of natural biochemical processes. nih.govresearchgate.net Researchers have successfully created fluorescently labeled glutamine derivatives that can permeate cellular components, demonstrating their potential as biological probes. nih.govresearchgate.net A similar approach could be applied to N,N-dimethylglutamine. By attaching a fluorescent tag, scientists could create probes to visualize the uptake and localization of this modified amino acid within living cells, offering insights into its specific metabolic roles.

Moreover, the dimethylated amino group could serve as a unique identifier for developing highly selective probes. This selectivity is a critical attribute for chemical probes, which are designed to interact with a primary target with high affinity while minimizing off-target effects. The development of novel chemical platforms for the precise modification and functionalization of biomolecules with dimethylated groups is a key step in this direction, paving the way for new applications in drug discovery and chemical biology.

High-Throughput Synthesis and Screening of N,N-Dimethylglutamine Libraries

To fully explore the biological activities and potential therapeutic applications of N,N-dimethylglutamine, researchers need to move beyond studying the single molecule to examining a wide array of its derivatives. This requires the development of high-throughput synthesis (HTS) methods to create large collections of related compounds, known as chemical libraries. manuscriptpoint.com These libraries can then be rapidly tested for biological activity in high-throughput screening campaigns. manuscriptpoint.comnih.govumn.edu

Combinatorial chemistry is a powerful approach for generating extensive libraries of small molecules, peptides, or other compounds. manuscriptpoint.comchemrxiv.org By applying these principles, scientists can systematically modify the structure of N,N-dimethylglutamine to produce thousands of unique variants. These libraries can be designed to cover a diverse chemical space, increasing the probability of discovering compounds with desired biological functions. umn.edu

The screening process itself involves testing these libraries against specific biological targets, such as enzymes or cellular receptors, to identify "hits"—compounds that exhibit a desired effect. nih.gov Modern HTS platforms use robotics, microfluidics, and advanced detection methods like fluorescence or luminescence to test millions of compounds in a short period. umn.educhemrxiv.orgnih.gov For example, a fluorescence-based assay could be designed to screen an N,N-dimethylglutamine library for inhibitors of a specific glutamine-metabolizing enzyme. nih.gov The data generated from these screens can identify promising lead compounds for drug discovery and provide valuable structure-activity relationship (SAR) information.

Table 1: Key Technologies in High-Throughput Synthesis and Screening

| Technology | Application in N,N-Dimethylglutamine Research | Potential Outcome |

| Combinatorial Chemistry | Generation of large, diverse libraries of N,N-dimethylglutamine derivatives. | Discovery of novel molecular structures with enhanced biological activity. |

| Laboratory Automation/Robotics | Miniaturization and acceleration of assay development and screening processes. | Increased efficiency and throughput of screening campaigns. |

| Fluorescence-Based Assays | High-sensitivity detection of interactions between library compounds and biological targets. | Identification of potent inhibitors or activators of target proteins. |

| Chemoinformatics | Data mining, analysis, and management of large screening datasets. | Prediction of structure-activity relationships and prioritization of "hit" compounds. |

Exploration of Novel Biocatalytic Pathways Involving Dimethylated Amino Acids

While chemical synthesis is effective, biocatalysis—the use of enzymes to perform chemical reactions—offers a greener and often more specific alternative. A significant future direction is the discovery and engineering of enzymes that can produce N,N-dimethylglutamine or other dimethylated amino acids. This approach could lead to more efficient and sustainable production methods. nih.gov

Nature has already provided a blueprint. Arginine methylation is a well-known post-translational modification where enzymes called protein-arginine methyltransferases (PRMTs) attach methyl groups to arginine residues in proteins. researchgate.net This process can result in monomethylated and dimethylated arginine. researchgate.net Researchers are exploring similar enzymatic pathways for other amino acids. For example, modular enzyme-catalyzed cascade reactions are being developed to perform specific methylations on various α-amino acids. researchgate.net

Future research will likely focus on identifying novel methyltransferases or other enzymes from various organisms that can act on glutamine. By characterizing their substrate specificity and reaction mechanisms, scientists may uncover enzymes that naturally produce N,N-dimethylglutamine. Furthermore, with the tools of synthetic biology and protein engineering, existing enzymes could be modified to enhance their activity or alter their specificity to favor the production of N,N-dimethylglutamine. The development of such biocatalytic routes would not only be valuable for producing the compound itself but also for creating a wider range of tryptamine (B22526) analogs and other modified amino acids for therapeutic use. nih.gov

Table 2: Potential Biocatalytic Strategies for N,N-Dimethylglutamine Synthesis

| Enzymatic Approach | Description | Key Enzyme Class |

| Direct Methylation | Direct transfer of two methyl groups from a donor molecule (e.g., S-adenosylmethionine) to the amino group of glutamine. | N-Methyltransferases |

| Engineered Cascade Reactions | A multi-enzyme system where the product of one reaction becomes the substrate for the next, leading to the final dimethylated product. researchgate.net | Transaminases, Methyltransferases |

| Whole-Cell Biocatalysis | Utilizing genetically engineered microorganisms (e.g., yeast or bacteria) to produce N,N-dimethylglutamine through their metabolic pathways. nih.gov | Various metabolic enzymes |

Contribution to Fundamental Understanding of Amino Acid Modification and Function

Studying N,N-dimethylglutamine provides a valuable opportunity to contribute to the fundamental knowledge of how amino acid modifications impact biology. Post-translational modifications (PTMs) are critical for regulating protein activity and function. cellsignal.com Methylation, in particular, plays a significant role in diverse cellular processes. cellsignal.com

The addition of methyl groups to an amino acid's nitrogen atom can significantly alter its chemical properties. For example, while glutamine's side chain is neutral, the N,N-dimethylation of its alpha-amino group would impact its basicity and ability to form hydrogen bonds. This, in turn, could affect how a peptide or protein folds, its stability, and how it interacts with other molecules.

Glutamine itself is a crucial amino acid, serving as a major carrier of nitrogen and a key player in nucleotide biosynthesis and energy metabolism, especially in rapidly proliferating cells like those in cancer. nih.gov Investigating how N,N-dimethylation affects these metabolic pathways could reveal new regulatory mechanisms. nih.govnih.gov For instance, does N,N-dimethylglutamine participate in the same reactions as glutamine, or does the modification block or alter its metabolic fate? Answering these questions will deepen our understanding of metabolic regulation and could highlight new targets for therapeutic intervention in diseases where glutamine metabolism is dysregulated. nih.gov

Q & A

Q. What are the established synthetic routes for N,N-dimethyl glutamine, and how are the products characterized?

N,N-dimethyl glutamine derivatives are typically synthesized via alkylation of glutamine using dimethylating agents (e.g., methyl iodide) under controlled basic conditions. Post-synthesis, characterization relies on nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns (e.g., γ-N,N-dimethyl vs. α/β positions). For example, in studies targeting prostate-specific antigen (PSA), γ-N,N-dimethyl glutamine derivatives were validated using ¹H- and ¹³C-NMR to distinguish cyclic hemiaminal vs. aldehyde forms . Mass spectrometry (HR-ESI-MS) further confirms molecular weight and purity.

Q. Which analytical techniques are critical for resolving structural ambiguities in N,N-dimethyl glutamine derivatives?

Key techniques include:

- NMR spectroscopy : Identifies substitution sites (e.g., γ-N vs. α-N dimethylation) and detects equilibrium states (e.g., cyclic hemiaminal vs. aldehyde forms) .

- X-ray crystallography : Resolves 3D conformations in enzyme-inhibitor complexes, such as interactions between γ-N,N-dimethyl glutamine and PSA’s S1 pocket .

- Chromatographic methods (HPLC/TLC) : Ensure purity and monitor reaction progress .

Advanced Research Questions

Q. How does γ-N,N-dimethyl substitution enhance glutamine’s inhibitory potency against enzymes like PSA?

γ-N,N-dimethyl glutamine derivatives exhibit improved enzyme inhibition by preventing cyclization (which reduces activity) and optimizing steric/electronic interactions. For PSA, the Ki value of γ-N,N-dimethyl glutamine (2.53 μM) is ~20-fold lower than its non-dimethyl counterpart (45.21 μM) due to enhanced hydrogen bonding with Tyr121 and Gln195 in the enzyme’s active site . Computational modeling (e.g., theozyme designs) can predict these interactions by simulating HOMO-LUMO energy gaps and hydrogen-bonding networks .

Q. What strategies are used to stabilize N,N-dimethyl glutamine derivatives for therapeutic applications?

Stabilization methods include:

- Steric hindrance : Introducing bulky substituents (e.g., methyl groups) to prevent cyclization .

- Rigid scaffold incorporation : Embedding derivatives within β-propeller proteins or peptide macrocycles to restrict conformational flexibility .

- pH optimization : Adjusting buffer conditions to favor the bioactive aldehyde form over cyclic intermediates .

Q. How can computational tools predict the binding interactions of N,N-dimethyl glutamine with target proteins?

In silico approaches include:

- Docking simulations : To map interactions between dimethyl glutamine and enzyme active sites (e.g., PSA’s S1 pocket) .

- Molecular dynamics (MD) : To assess stability of inhibitor-enzyme complexes over time .

- Quantum mechanical calculations : To evaluate electronic effects (e.g., charge distribution) on binding affinity .

Methodological Considerations

Q. How should researchers address discrepancies in reported inhibitory activities of N,N-dimethyl glutamine derivatives?

- Control experiments : Replicate studies under identical conditions (pH, temperature, enzyme concentration) .

- Structural validation : Use NMR/X-ray to confirm derivative identity and rule out unintended modifications .

- Statistical rigor : Apply NIH preclinical guidelines (e.g., power analysis, replicate counts) to ensure reproducibility .

Q. What are the key pitfalls in designing N,N-dimethyl glutamine-based enzyme inhibitors?

Common challenges include:

- Unintended cyclization : Mitigated by using non-cyclizable derivatives (e.g., γ-N,N-dimethyl substitution) .

- Off-target effects : Screen against related enzymes (e.g., other proteases) to validate specificity .

- Solubility issues : Optimize formulation using co-solvents (e.g., DMSO) or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.